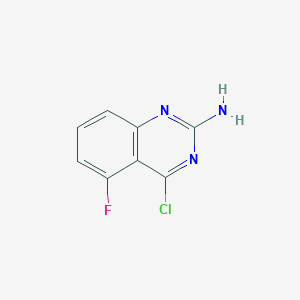![molecular formula C6H9BrO B3236847 (3-Bromo-1-bicyclo[1.1.1]pentanyl)methanol CAS No. 137741-16-3](/img/structure/B3236847.png)
(3-Bromo-1-bicyclo[1.1.1]pentanyl)methanol
描述
(3-Bromo-1-bicyclo[1.1.1]pentanyl)methanol is a unique organic compound characterized by its bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The bicyclo[1.1.1]pentane scaffold is known for its rigidity and stability, making it a valuable building block in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-1-bicyclo[1.1.1]pentanyl)methanol typically involves the bromination of bicyclo[1.1.1]pentane derivatives. One common method is the reaction of bicyclo[1.1.1]pentane with bromine in the presence of a radical initiator, followed by the introduction of a hydroxyl group through a nucleophilic substitution reaction. The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction parameters, such as concentration and reaction time, is crucial for industrial applications.
化学反应分析
Types of Reactions
(3-Bromo-1-bicyclo[1.1.1]pentanyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of bicyclo[1.1.1]pentane derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while substitution reactions can produce a variety of functionalized bicyclo[1.1.1]pentane derivatives.
科学研究应用
(3-Bromo-1-bicyclo[1.1.1]pentanyl)methanol has several scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Medicine: Its derivatives have potential therapeutic applications, including as antiviral or anticancer agents.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism of action of (3-Bromo-1-bicyclo[1.1.1]pentanyl)methanol depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bicyclo[1.1.1]pentane scaffold provides a rigid framework that can enhance binding affinity and selectivity.
相似化合物的比较
Similar Compounds
Bicyclo[1.1.1]pentane: The parent compound without the bromine and hydroxyl groups.
1,3-Dibromobicyclo[1.1.1]pentane: A derivative with two bromine atoms.
3-Hydroxybicyclo[1.1.1]pentane: A derivative with a hydroxyl group instead of a bromine atom.
Uniqueness
(3-Bromo-1-bicyclo[1.1.1]pentanyl)methanol is unique due to the presence of both a bromine atom and a hydroxyl group on the bicyclo[1.1.1]pentane scaffold. This combination of functional groups allows for diverse chemical reactivity and the potential for various applications in synthetic chemistry and beyond.
属性
IUPAC Name |
(3-bromo-1-bicyclo[1.1.1]pentanyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO/c7-6-1-5(2-6,3-6)4-8/h8H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPHJTZOYJEJMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)Br)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


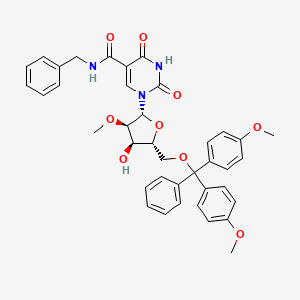
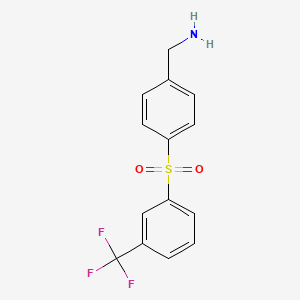
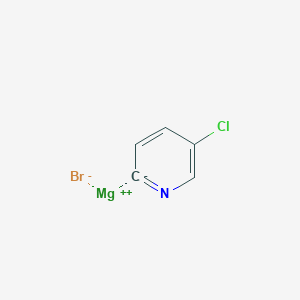

![1-(5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B3236800.png)
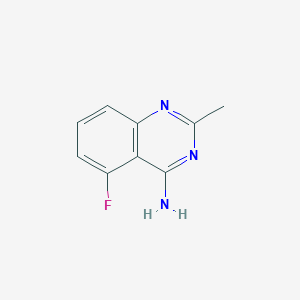
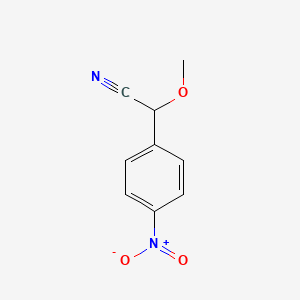
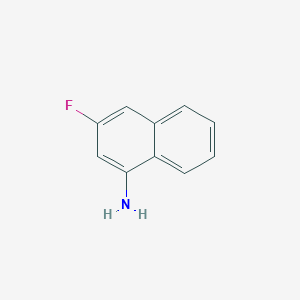
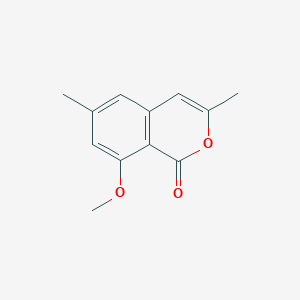
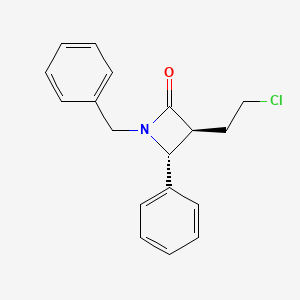
![7-Bromo-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B3236874.png)
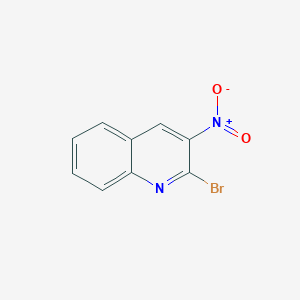
![[1,3-Bis(diphenylphosphino)propane]palladium(II) triflate](/img/structure/B3236884.png)
